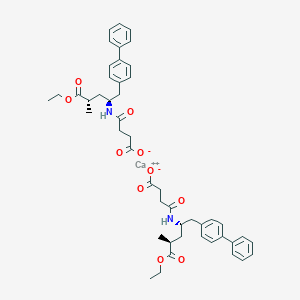
Sacubitril Impurity K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sacubitril Impurity K is a byproduct formed during the synthesis of Sacubitril, a neprilysin inhibitor used in combination with Valsartan for the treatment of chronic heart failure. This compound is one of the several impurities that need to be controlled and monitored to ensure the quality and safety of the final pharmaceutical product .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sacubitril Impurity K involves multiple steps, including the use of various reagents and catalysts. The synthetic route typically starts with the reaction of a biphenyl compound with an amino acid derivative under specific conditions. The reaction conditions often involve the use of solvents like acetonitrile and water, and catalysts such as palladium-based compounds .
Industrial Production Methods: In industrial settings, the production of this compound is controlled through rigorous quality assurance processes. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify the impurities, including this compound, during the manufacturing process .
Analyse Des Réactions Chimiques
Types of Reactions: Sacubitril Impurity K undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for understanding the stability and degradation pathways of the compound .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound include various degradation products and intermediates. These products are analyzed using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to determine their structures and properties .
Applications De Recherche Scientifique
Sacubitril Impurity K has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a reference standard for the development and validation of analytical methods. In biology, it is studied for its potential biological activities and interactions with other biomolecules. In medicine, it is investigated for its role in the safety and efficacy of Sacubitril-containing pharmaceuticals .
Mécanisme D'action
The mechanism of action of Sacubitril Impurity K is not well-documented, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence and behavior during the synthesis and storage of Sacubitril can provide insights into the stability and degradation pathways of the drug. Understanding these pathways is crucial for ensuring the quality and safety of the final pharmaceutical product .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to Sacubitril Impurity K include other impurities formed during the synthesis of Sacubitril, such as Sacubitril Impurity A, Sacubitril Impurity B, and Sacubitril Impurity C. These impurities share similar chemical structures and properties but differ in their specific molecular configurations and formation pathways .
Uniqueness: this compound is unique in its specific formation pathway and chemical structure. Its presence and concentration in the final pharmaceutical product can significantly impact the drug’s stability and efficacy. Therefore, it is essential to monitor and control this compound during the manufacturing process to ensure the quality and safety of Sacubitril-containing medications .
Propriétés
Formule moléculaire |
C48H56CaN2O10 |
|---|---|
Poids moléculaire |
861.0 g/mol |
Nom IUPAC |
calcium;4-[[(2S,4S)-5-ethoxy-4-methyl-5-oxo-1-(4-phenylphenyl)pentan-2-yl]amino]-4-oxobutanoate |
InChI |
InChI=1S/2C24H29NO5.Ca/c2*1-3-30-24(29)17(2)15-21(25-22(26)13-14-23(27)28)16-18-9-11-20(12-10-18)19-7-5-4-6-8-19;/h2*4-12,17,21H,3,13-16H2,1-2H3,(H,25,26)(H,27,28);/q;;+2/p-2/t2*17-,21-;/m00./s1 |
Clé InChI |
DDLCKLBRBPYKQS-CLVXXQEZSA-L |
SMILES isomérique |
CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)[C@@H](C)C[C@@H](CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
SMILES canonique |
CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].CCOC(=O)C(C)CC(CC1=CC=C(C=C1)C2=CC=CC=C2)NC(=O)CCC(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Methyl-[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]amino]propan-1-ol](/img/structure/B13843190.png)
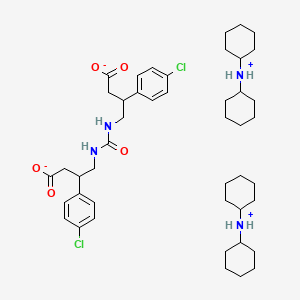
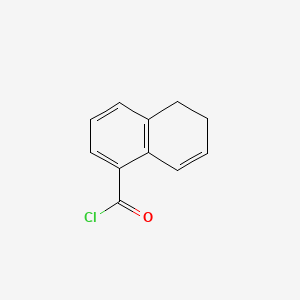
![4-(1H-pyrrolo[3,2-b]pyridin-3-yl)butan-2-one](/img/structure/B13843222.png)
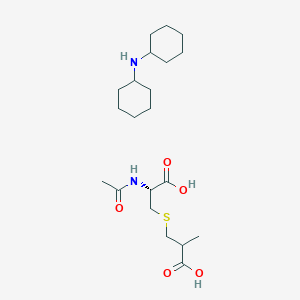
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

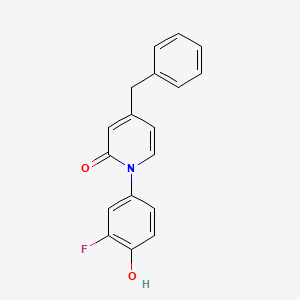
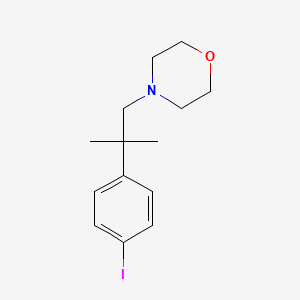
![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
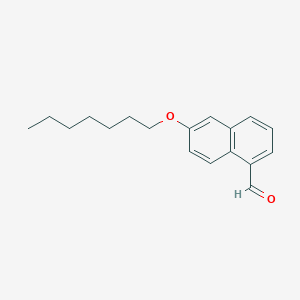
![2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
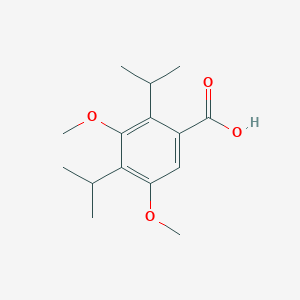
![(6R,7S)-7-(Naphthalen-2-yl)-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B13843275.png)
